N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a brominated phenol, a triazole ring, and a hydrazide moiety, which may contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and substituted phenyl acetic acids under acidic or basic conditions.
Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Condensation Reaction: The brominated phenol is then condensed with the triazole derivative in the presence of a suitable catalyst, such as acetic acid, to form the final hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and hydrazide moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the triazole ring or the hydrazide group, using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the triazole or hydrazide groups.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in the development of new antibiotics or antifungal agents.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The brominated phenol and triazole moieties may interact with active sites of enzymes, inhibiting their activity or altering their function. Additionally, the hydrazide group may form hydrogen bonds or other interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H22BrN5O3S |
---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-16-3-5-17(6-4-16)24-29-30-25(31(24)20-8-10-21(34-2)11-9-20)35-15-23(33)28-27-14-18-13-19(26)7-12-22(18)32/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-14+ |
InChI Key |
KYCKWSPKIXKNPI-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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